molecular formula C16H10N2 B11874669 2-(Pyridin-2-yl)naphthalene-1-carbonitrile CAS No. 918630-60-1

2-(Pyridin-2-yl)naphthalene-1-carbonitrile

Cat. No.: B11874669
CAS No.: 918630-60-1
M. Wt: 230.26 g/mol
InChI Key: RAOAZOCOMQZNHT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)naphthalene-1-carbonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a naphthalene ring fused with a pyridine ring and a nitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)naphthalene-1-carbonitrile typically involves the coupling of a naphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a naphthalene boronic acid with a pyridine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)naphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)naphthalene-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a naphthalene ring.

    2-(Pyridin-2-yl)imidazole: Contains an imidazole ring instead of a naphthalene ring.

    2-(Pyridin-2-yl)benzothiazole: Features a benzothiazole ring instead of a naphthalene ring.

Uniqueness

2-(Pyridin-2-yl)naphthalene-1-carbonitrile is unique due to its combination of a naphthalene ring and a pyridine ring, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials, making it valuable in various research and industrial applications .

Properties

CAS No.

918630-60-1

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-pyridin-2-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C16H10N2/c17-11-15-13-6-2-1-5-12(13)8-9-14(15)16-7-3-4-10-18-16/h1-10H

InChI Key

RAOAZOCOMQZNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=N3

Origin of Product

United States

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